2-(2-Chlorophenyl)-2-(piperidin-1-YL)acetic acid 2-(2-Chlorophenyl)-2-(piperidin-1-YL)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15799037
InChI: InChI=1S/C13H16ClNO2/c14-11-7-3-2-6-10(11)12(13(16)17)15-8-4-1-5-9-15/h2-3,6-7,12H,1,4-5,8-9H2,(H,16,17)
SMILES:
Molecular Formula: C13H16ClNO2
Molecular Weight: 253.72 g/mol

2-(2-Chlorophenyl)-2-(piperidin-1-YL)acetic acid

CAS No.:

Cat. No.: VC15799037

Molecular Formula: C13H16ClNO2

Molecular Weight: 253.72 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)-2-(piperidin-1-YL)acetic acid -

Specification

Molecular Formula C13H16ClNO2
Molecular Weight 253.72 g/mol
IUPAC Name 2-(2-chlorophenyl)-2-piperidin-1-ylacetic acid
Standard InChI InChI=1S/C13H16ClNO2/c14-11-7-3-2-6-10(11)12(13(16)17)15-8-4-1-5-9-15/h2-3,6-7,12H,1,4-5,8-9H2,(H,16,17)
Standard InChI Key GDPBXLBYEAGHLP-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C(C2=CC=CC=C2Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is 2-(2-chlorophenyl)-2-(piperidin-1-yl)acetic acid, reflecting its substitution pattern. The molecular formula is C₁₃H₁₆ClNO₂, with a molecular weight of 253.72 g/mol for the free acid and 290.1856 g/mol for the hydrochloride salt . Key structural elements include:

  • A 2-chlorophenyl ring contributing aromaticity and steric bulk.

  • A piperidine ring providing basicity and conformational flexibility.

  • A carboxylic acid group enabling salt formation and hydrogen bonding .

The compound’s stereochemistry remains underexplored, though racemic mixtures are commonly reported .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(2-chlorophenyl)-2-(piperidin-1-yl)acetic acid typically involves multi-step sequences starting from readily available precursors:

  • Condensation Reactions:
    Piperidine is condensed with 2-chlorophenylacetic acid derivatives. For example, bromo-piperidin-4-yl-acetic acid ethyl ester may react with 2-chlorophenyl Grignard reagents to form intermediates, followed by hydrolysis to yield the free acid .

  • Catalytic Hydrogenation:
    Intermediate tetrahydropyridine derivatives, such as 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, are hydrogenated to saturate the piperidine ring, enhancing stability .

  • Salt Formation:
    Treatment with hydrochloric acid converts the free acid into its hydrochloride salt, improving solubility for pharmaceutical formulations .

Optimization Challenges

  • Regioselectivity: Competing reactions at the piperidine nitrogen or chlorophenyl ring require precise temperature and catalyst control .

  • Purification: Column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted piperidine or positional isomers .

Physicochemical Properties

Solubility and Stability

  • Solubility: The free acid exhibits limited water solubility (~0.5 mg/mL) but is soluble in polar organic solvents (e.g., DMSO, ethanol). The hydrochloride salt shows improved aqueous solubility (>10 mg/mL) .

  • pKa: The carboxylic acid group has an estimated pKa of ~2.5, while the piperidine nitrogen’s pKa is ~10.5, making the compound zwitterionic at physiological pH .

  • Thermal Stability: Decomposition occurs above 200°C, with the hydrochloride salt being more stable than the free acid .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, 4H, Ar-H), 3.80–3.50 (m, 4H, piperidine-H), 2.90–2.70 (m, 2H, CH₂), 1.60–1.40 (m, 6H, piperidine-H) .

    • ¹³C NMR: δ 174.2 (COOH), 134.8 (C-Cl), 128.9–126.3 (Ar-C), 54.1 (piperidine-C), 45.2 (CH₂) .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

This compound serves as a backbone for synthesizing CCR2 antagonists and other bioactive molecules. For example:

  • JNJ-26131300 Analogues: Deuterium-labeled versions of similar piperidinyl acetic acids are used in metabolic studies of chemokine receptor antagonists .

  • Antibacterial Agents: Derivatives with fluorobenzisoxazole groups show activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Mechanistic Insights

  • Ligand in Catalysis: The piperidine nitrogen coordinates to transition metals (e.g., Pd, Cu), facilitating cross-coupling reactions like Suzuki-Miyaura .

  • Bioisosteric Replacement: The chlorophenyl group mimics tyrosine residues in enzyme active sites, enabling kinase inhibition .

Pharmacological and Toxicological Profile

Biological Activity

While direct studies on 2-(2-chlorophenyl)-2-(piperidin-1-yl)acetic acid are sparse, structurally related compounds exhibit:

  • Anti-inflammatory Effects: Inhibition of TNF-α secretion in macrophages (IC₅₀ = 3.2 µM) .

  • Anticonvulsant Activity: Reduction of seizure duration in rodent models via GABAergic modulation .

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